Mcppc
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Overview
Description
Mcppc is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of Mcppc involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the nitrophenyl group: This step typically involves a nitration reaction using nitric acid or a similar nitrating agent.
Esterification: The carboxylate group is introduced through an esterification reaction, often using methanol and a suitable acid catalyst.
Cyclopentyl group addition:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Mcppc undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or other nucleophiles.
Scientific Research Applications
Mcppc has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Mcppc involves its interaction with specific molecular targets. The nitrophenyl group is known to participate in electron transfer reactions, which can affect various biological pathways. The compound may also interact with enzymes or receptors, leading to changes in cellular function.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
- Methyl 3-nitrooxypropyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate .
- 4-aryl-1,4-dihydro-2,6-dimethyl-pyridine-3,5-dicarboxylates .
Compared to these compounds, Mcppc is unique due to the presence of the cyclopentyl group, which may confer different chemical and biological properties.
Properties
CAS No. |
92406-14-9 |
---|---|
Molecular Formula |
C21H24N4O4 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
methyl 3-cyclopentyl-1,6-dimethyl-4-(3-nitrophenyl)-4,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C21H24N4O4/c1-12-16(21(26)29-3)17(14-9-6-10-15(11-14)25(27)28)18-19(13-7-4-5-8-13)23-24(2)20(18)22-12/h6,9-11,13,17,22H,4-5,7-8H2,1-3H3 |
InChI Key |
ALHKQDDIIXDSMQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)N(N=C2C3CCCC3)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(N=C2C3CCCC3)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Synonyms |
8363-S MCPPC methyl 3-cyclopentyl-4,7-dihydro-1,6-dimethyl-4-(3-nitrophenyl)pyrazolo(3,4-b)pyridine-5-carboxylate |
Origin of Product |
United States |
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